molecular formula C13H14F3N3 B11746925 [(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11746925
M. Wt: 269.27 g/mol
InChI Key: FPPCHOQUSMRFQD-UHFFFAOYSA-N
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Description

(2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reactions: The final step involves coupling the fluorinated pyrazole with the difluorophenylmethyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of fluorinated bioactive molecules.

Medicine

In medicinal chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as a pharmaceutical intermediate. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to target proteins or enzymes, potentially leading to increased biological activity. The pyrazole ring may also play a role in modulating the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(2,5-difluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties. The combination of the difluorophenyl and pyrazole moieties provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-3-4-19-9-10(7-18-19)6-17-8-11-5-12(15)1-2-13(11)16/h1-2,5,7,9,17H,3-4,6,8H2

InChI Key

FPPCHOQUSMRFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNCC2=CN(N=C2)CCF)F

Origin of Product

United States

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